2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10-4-3-5-14(11(10)2)21-15-7-6-13(16(17,18)19)8-12(15)9-20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYYKIZFXTUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204717 | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-13-3 | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 2,3-dimethylphenol with 5-(trifluoromethyl)benzonitrile under specific conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl and benzonitrile groups allow for the creation of more complex molecules with specific functionalities.
- Reactivity Studies: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Biological Activity Investigation: Research is ongoing into the interactions of this compound with biological molecules. The trifluoromethyl group may enhance lipophilicity, potentially increasing membrane permeability and biological activity.
- Targeting Enzymes/Receptors: The benzonitrile moiety may interact with specific enzymes or receptors, suggesting potential applications in drug design or as a biochemical probe.
Medicine
- Pharmaceutical Intermediate: Due to its unique structure, it is explored as an intermediate in the synthesis of pharmaceuticals. Its potential biological activity makes it a candidate for developing new therapeutic agents.
- Active Ingredient Development: Studies are being conducted to evaluate its efficacy as an active ingredient in medicinal formulations.
Industry
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzonitrile moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituents, molecular properties, and functional relevance:
Structural and Electronic Analysis
- Trifluoromethyl Positioning : The 5-CF₃ group in the target compound contrasts with 2-CF₃ in 5-Fluoro-2-(trifluoromethyl)benzonitrile. Positional differences significantly alter electronic distribution, affecting reactivity and binding interactions .
- Phenoxy vs. Halogen Substituents: The 2,3-dimethylphenoxy group in the target compound increases steric hindrance compared to smaller substituents like fluoro () or methyl (). This may reduce metabolic degradation in biological systems .
- Electron-Withdrawing Effects : Nitro () and trifluoromethoxy () groups exhibit stronger electron withdrawal than CF₃, influencing charge distribution in aromatic systems.
Biological Activity
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile is a compound of interest in pharmacological and agricultural research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure, which influences its interaction with biological systems. The presence of trifluoromethyl and dimethylphenoxy groups contributes to its lipophilicity and potential for enzyme interaction.
The biological activity of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile is primarily linked to its role as an inhibitor in various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for metabolic processes in various organisms. For instance, it may target trehalase, an enzyme involved in trehalose metabolism, similar to other compounds in its class that affect fungal pathogens by disrupting their energy metabolism pathways.
- Cellular Effects : The compound exhibits significant effects on cellular processes, including gene expression modulation. It has been observed to downregulate genes associated with pathogenicity in certain fungi, leading to reduced growth rates and viability.
Biological Activity Data
The following table summarizes key biological activity data related to 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits trehalase activity | |
| Antifungal Activity | Suppresses growth of Rhizoctonia solani | |
| Gene Regulation | Downregulates pathogenicity genes |
Case Study 1: Antifungal Efficacy
A study investigated the antifungal properties of various benzonitrile derivatives, including 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as an agricultural fungicide.
Case Study 2: Metabolic Pathway Disruption
Research focused on the compound's ability to disrupt metabolic pathways in Rhizoctonia cerealis. The inhibition of trehalase led to energy depletion in the pathogen, effectively reducing its virulence and growth rate. This study provides insight into the compound's application in crop protection against fungal diseases.
Pharmacokinetics
The pharmacokinetic profile of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile suggests good bioavailability and environmental stability. These properties are essential for its effectiveness as a pesticide and potential therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- Substitution : React 2,3-dimethylphenol with a pre-functionalized benzonitrile derivative (e.g., 5-(trifluoromethyl)-2-fluorobenzonitrile) under basic conditions (e.g., NaH or K2CO3) to introduce the phenoxy group .
- Catalytic Hydrogenation : If intermediates contain reducible groups (e.g., nitro), use hydrogen gas with Pd/C to achieve selective reduction .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for SNAr, THF for coupling).
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer : Use a combination of:
- Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl at C5, dimethylphenoxy at C2) .
- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects and intramolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Toxicity : Wear PPE (gloves, goggles) due to potential cyanide release from the nitrile group .
- Storage : Store at 0–6°C in airtight containers to prevent degradation .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) to hydrolyze nitriles safely .
Q. Which analytical techniques are used for purity assessment?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
- Elemental Analysis : Confirm C/H/N/F ratios match theoretical values.
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, dimethylphenoxy) influence reactivity?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and predict sites for electrophilic/nucleophilic attack. The trifluoromethyl group withdraws electrons, activating the benzonitrile core for substitution .
- Experimental Probes : Compare reaction rates with analogs lacking substituents (e.g., replace CF3 with CH3) to isolate electronic contributions .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 5-nitro vs. 5-methoxy derivatives) to identify critical substituents .
- Redox Profiling : Test the compound’s stability under physiological conditions (pH 7.4, 37°C) to assess if degradation products confound results .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl via hydrolysis of nitrile) or formulate as a salt (e.g., sodium or hydrochloride) .
- Co-solvents : Use DMSO/PEG400 mixtures for aqueous solubility enhancement while monitoring cytotoxicity .
Q. How does the trifluoromethyl group enhance cellular penetration?
- Methodological Answer :
- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to confirm increased membrane permeability vs. non-fluorinated analogs .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to visualize intracellular accumulation .
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Metabolism : Software like Schrödinger’s ADMET Predictor or MetaSite models CYP450-mediated oxidation sites (e.g., demethylation of the phenoxy group) .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
